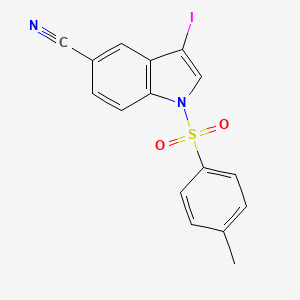

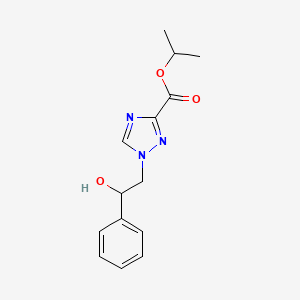

3-iodo-1-tosyl-1H-indole-5-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

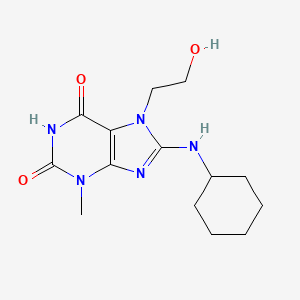

3-Iodo-1-tosyl-1H-indole-5-carbonitrile (ITIC) is an important organic compound that has been used for decades in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. ITIC has a unique structure that makes it an ideal substrate for various reactions, including Diels-Alder, Michael, and Wittig reactions. It is also used as a reagent in the preparation of other compounds, such as quinolines and benzimidazoles. In addition, ITIC has been used in the synthesis of a variety of other compounds, including nitriles, amines, and heterocycles.

Wissenschaftliche Forschungsanwendungen

Synthesis of Highly Functionalized Indoles

The synthesis of new, highly functionalized 1H-indole-2-carbonitriles, including derivatives of 3-iodo-1-tosyl-1H-indole-5-carbonitrile, is achieved via cross-coupling reactions. These compounds have been prepared through reactions involving Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-couplings. This method offers a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles, which could be valuable in various fields of chemistry and pharmacology (Hrizi et al., 2021).

Detosylation Reactions

The compound has been used in studies exploring detosylation reactions. Specifically, the use of DBU and thiophenol in detosylation of 3-amino-1-tosylindole-2-carbonitriles, including derivatives of this compound, has been investigated. This research offers insights into the tosyl migration and reductive detosylation mechanisms, expanding the understanding of chemical reactivity and synthesis pathways (Michaelidou & Koutentis, 2010).

Ring Fusion in Chemical Synthesis

This compound has been utilized in a method to install eight-membered rings onto indoles, specifically through a Pd(0)-catalyzed reaction. The method involves carbon-carbon coupling, [1,5]-hydrogen migration, and electrocyclization, leading to the efficient synthesis of dihydrocycloocta[b]indoles. This innovative approach has applications in developing complex molecular architectures (Zhu et al., 2012).

Development of DYRK1A Inhibitors

Research on indole-3-carbonitriles, including variants of this compound, has led to the development of novel DYRK1A inhibitors. These inhibitors have potential applications in treating Down syndrome and Alzheimer’s disease. By modifying the structure of existing compounds, researchers have synthesized a series of indole-3-carbonitriles with promising biological activity (Meine et al., 2018).

Eigenschaften

IUPAC Name |

3-iodo-1-(4-methylphenyl)sulfonylindole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11IN2O2S/c1-11-2-5-13(6-3-11)22(20,21)19-10-15(17)14-8-12(9-18)4-7-16(14)19/h2-8,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOBIBLYALVHRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)C#N)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11IN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-N-cyclopropyl-N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2981072.png)

![N-(3-methoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2981076.png)

![1-(2-chlorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2981078.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2981080.png)

![2-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2981084.png)

![2-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B2981093.png)